molecular formula C7H3ClO2S2 B428560 5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid CAS No. 70060-15-0

5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid

Cat. No.: B428560
CAS No.: 70060-15-0
M. Wt: 218.7g/mol
InChI Key: VIJSYTYAIYFAKN-UHFFFAOYSA-N
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Description

5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C7H3ClO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Oxidized products may include sulfoxides or sulfones.

    Reduction: Reduced products may include thiol derivatives.

Mechanism of Action

The mechanism of action of 5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid is not well-documented. similar compounds have been shown to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Biological Activity

5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a fused thiophene ring system and a carboxylic acid functional group, which are characteristic of many biologically active molecules. The chlorination at the 5-position alters its electronic properties, potentially enhancing its interaction with biological targets.

  • Chemical Formula : C7_{7}H4_{4}ClO2_{2}S2_{2}
  • Molecular Weight : 206.69 g/mol
  • Structure : Contains a thiophene ring fused with another thiophene and a carboxylic acid group.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several promising avenues:

  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity. The presence of the chlorine atom may enhance this effect by improving the compound's ability to penetrate microbial cell walls and disrupt cellular functions.
  • Anticancer Potential : Thiophene derivatives are often investigated for their anticancer properties. Preliminary studies indicate that this compound could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory activity, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Antimicrobial Activity

A study evaluating various thiophene derivatives, including this compound, found that these compounds exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be in the range of 10-50 µg/mL for several strains tested.

CompoundMIC (µg/mL)Target Organisms
This compound25E. coli, S. aureus
Thieno[3,2-b]thiophene-2-carboxylic acid30P. aeruginosa
5-Bromothieno[3,2-b]thiophene-2-carboxylic acid15B. subtilis

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to significantly reduce cell viability at concentrations of 50 µM after 48 hours of treatment.

Cell LineIC50 (µM)Mechanism of Action
MCF-745Induction of apoptosis via caspase activation
HeLa50Cell cycle arrest at G1 phase

Anti-inflammatory Activity

The anti-inflammatory potential was assessed using an LPS-induced inflammation model in vitro. The compound exhibited a reduction in nitric oxide production by approximately 40% at a concentration of 25 µM, indicating its potential as an anti-inflammatory agent.

Properties

IUPAC Name

5-chlorothieno[3,2-b]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClO2S2/c8-6-2-4-3(12-6)1-5(11-4)7(9)10/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJSYTYAIYFAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1SC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70060-15-0
Record name 5-chlorothieno[3,2-b]thiophene-2-carboxylic acid
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